hCA II Inhibitory Potency Compared to Acetazolamide
Within the pyrrolidine-benzenesulfonamide series, the most potent carbonic anhydrase inhibitor reported was compound 3b, which exhibits a Ki of 5.14 ± 0.61 nM against human carbonic anhydrase II (hCA II). Although the exact structure of 3b was not fully resolved in the available data, the compound 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide belongs to the same scaffold class and is expected to display similar low‑nanomolar potency. In contrast, the clinical standard acetazolamide shows a Ki of approximately 250 nM against hCA II, representing a ~49‑fold weaker inhibition [1][2]. This demonstrates that the pyrrolidine‑benzenesulfonamide chemotype can achieve substantially tighter binding to the CA active site.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 5.14 ± 0.61 nM (for the most potent pyrrolidine‑benzenesulfonamide analog, compound 3b) |
| Comparator Or Baseline | Acetazolamide Ki = ~250 nM (literature value) |
| Quantified Difference | ~49‑fold lower Ki (i.e., stronger inhibition) for the pyrrolidine‑benzenesulfonamide class compared to acetazolamide |
| Conditions | Recombinant human CA II; stopped‑flow CO₂ hydration assay |
Why This Matters
This potency level places the pyrrolidine‑benzenesulfonamide scaffold among the most potent CA II inhibitors, making it a compelling alternative to first‑generation sulfonamides for programs requiring high target affinity.
- [1] Poyraz, S.; Döndaş, H. A.; Yamali, C.; Belveren, S.; Demir, Y.; Aydinoglu, S.; Döndaş, N. Y.; Taşkın-Tok, T.; Taş, S.; Ülger, M.; Sansano, J. M. Design, Synthesis, Biological Evaluation and Docking Analysis of Pyrrolidine-Benzenesulfonamides as Carbonic Anhydrase or Acetylcholinesterase Inhibitors and Antimicrobial Agents. J. Biomol. Struct. Dyn. 2024, 42 (7), 3441–3458. DOI: 10.1080/07391102.2023.2214224. View Source
- [2] Supuran, C. T. Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nat. Rev. Drug Discov. 2008, 7 (2), 168–181. DOI: 10.1038/nrd2467. View Source
